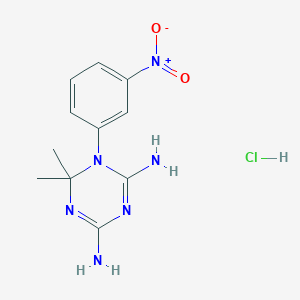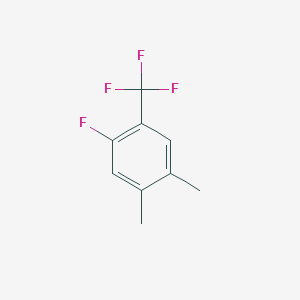
1-Fluoro-4,5-dimethyl-2-trifluoromethylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Fluoro-4,5-dimethyl-2-trifluoromethylbenzene is an aromatic compound characterized by the presence of fluorine and trifluoromethyl groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the electrophilic fluorination of a suitable precursor, such as 4,5-dimethyl-2-trifluoromethylbenzene, using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale electrophilic fluorination processes, utilizing efficient fluorinating agents and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Fluoro-4,5-dimethyl-2-trifluoromethylbenzene can undergo various chemical reactions, including:
Substitution Reactions: The fluorine and trifluoromethyl groups can participate in nucleophilic aromatic substitution reactions, leading to the formation of diverse derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex aromatic compounds.
Common Reagents and Conditions:
Electrophilic Fluorination: Reagents like Selectfluor and NFSI are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boron reagents are typically employed.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic aromatic substitution can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
1-Fluoro-4,5-dimethyl-2-trifluoromethylbenzene has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Fluoro-4,5-dimethyl-2-trifluoromethylbenzene involves its interaction with molecular targets through its fluorine and trifluoromethyl groups. These groups can influence the compound’s electronic properties, making it a potent electrophile or nucleophile in various reactions. The specific pathways and molecular targets depend on the context of its application, such as enzyme inhibition or receptor binding in biological systems .
Comparison with Similar Compounds
1-Fluoro-2,4,6-trimethylpyridinium tetrafluoroborate: Another fluorinated aromatic compound used in electrophilic fluorination reactions.
1-Fluoro-2-(trifluoromethylsulfonyl)benzene: A fluorinated compound with applications in organic synthesis and catalysis.
Uniqueness: 1-Fluoro-4,5-dimethyl-2-trifluoromethylbenzene is unique due to the specific arrangement of its fluorine and trifluoromethyl groups, which confer distinct electronic and steric properties. These properties make it particularly useful in the synthesis of complex aromatic compounds and in applications requiring precise control over reactivity and selectivity .
Properties
CAS No. |
116850-35-2 |
|---|---|
Molecular Formula |
C9H8F4 |
Molecular Weight |
192.15 g/mol |
IUPAC Name |
1-fluoro-4,5-dimethyl-2-(trifluoromethyl)benzene |
InChI |
InChI=1S/C9H8F4/c1-5-3-7(9(11,12)13)8(10)4-6(5)2/h3-4H,1-2H3 |
InChI Key |
QSUFRONFAAERTD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2-Dimethyl-1,3,4-triazabicyclo[4.1.0]heptan-5-one](/img/structure/B14137276.png)
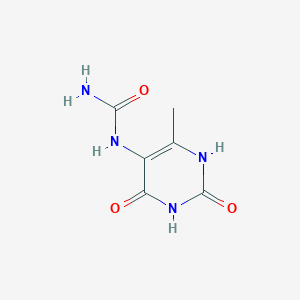

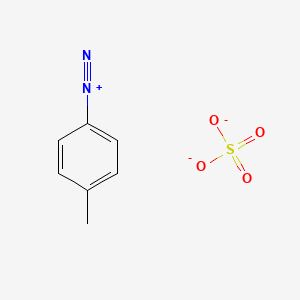
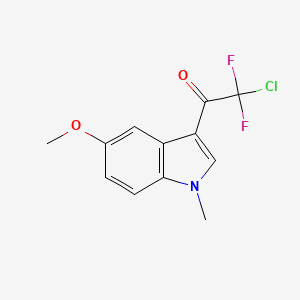
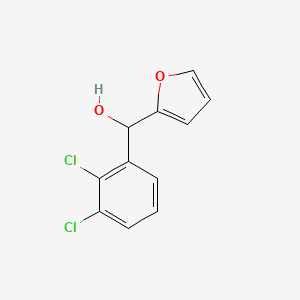
![2-[4-[(1E,6E)-7-(4-Hydroxy-3-methoxyphenyl)-3,5-dioxo-1,6-heptadien-1-yl]-2-methoxyphenoxy]acetic acid](/img/structure/B14137314.png)
![1,3-Bis[(1,3-benzothiazol-2-yl)sulfanyl]propan-2-ol](/img/structure/B14137338.png)

![1-[2-Methoxy-6-[(tetrahydro-2H-pyran-2-yl)oxy]phenyl]ethanone](/img/structure/B14137343.png)
![3-({6-Methyl-3-[(propan-2-yloxy)carbonyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}carbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B14137345.png)


